1-Ethoxy-2,3-dimethylbenzene

Physicochemical Properties Separation Science Synthesis

1-Ethoxy-2,3-dimethylbenzene (CAS 61808-02-4) is an aromatic ether, a derivative of benzene featuring an ethoxy group (-OCH2CH3) and two methyl groups at the 2- and 3- positions. Its molecular formula is C₁₀H₁₄O, and it has a molecular weight of 150.22 g/mol.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 61808-02-4
Cat. No. B3054756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2,3-dimethylbenzene
CAS61808-02-4
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1C)C
InChIInChI=1S/C10H14O/c1-4-11-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3
InChIKeyZLDYMRPAVGESMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-2,3-dimethylbenzene (CAS 61808-02-4) | Sourcing & Selection Guide


1-Ethoxy-2,3-dimethylbenzene (CAS 61808-02-4) is an aromatic ether, a derivative of benzene featuring an ethoxy group (-OCH2CH3) and two methyl groups at the 2- and 3- positions . Its molecular formula is C₁₀H₁₄O, and it has a molecular weight of 150.22 g/mol . This compound is also known by synonyms including 2,3-Dimethylphenetole and Aethyl-vic.-o-xylenyl-aether [1]. It is primarily used as a building block or intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances [2].

1-Ethoxy-2,3-dimethylbenzene: Why Positional Isomers and Phenolic Analogs Are Not Interchangeable


The specific 2,3-dimethyl substitution pattern on the aromatic ring of 1-ethoxy-2,3-dimethylbenzene fundamentally alters its physicochemical properties and reactivity compared to its positional isomers (e.g., 2,4-, 2,5-) or its phenolic analog (2,3-dimethylphenol). These structural differences translate into quantifiable variations in key selection parameters such as boiling point, density, and metabolic stability . In scientific and industrial workflows, such seemingly minor structural variations can dictate the success of a synthetic route, the efficiency of a purification process, or the performance of a final product, making the informed selection of this specific compound critical [1].

1-Ethoxy-2,3-dimethylbenzene: Quantitative Differentiation vs. Comparators


1-Ethoxy-2,3-dimethylbenzene: Physicochemical Differentiation vs. Phenolic Analog

The target compound, 1-ethoxy-2,3-dimethylbenzene, exhibits a significantly lower boiling point and density compared to its direct phenolic analog, 2,3-dimethylphenol. This difference is critical for applications requiring lower-temperature distillation or separation based on density .

Physicochemical Properties Separation Science Synthesis

1-Ethoxy-2,3-dimethylbenzene: Positional Isomer Boiling Point Comparison

When compared to its positional isomer, 1-ethoxy-2,4-dimethylbenzene, the 2,3-substituted target compound exhibits a slightly different boiling point range. This difference can be leveraged for isomer separation and purity control [1].

Isomer Separation Physical Chemistry Process Chemistry

1-Ethoxy-2,3-dimethylbenzene: Vendor QC Documentation for Research Integrity

Procurement of this compound from reputable vendors ensures access to batch-specific quality control (QC) documentation, including NMR, HPLC, and GC purity analysis. This level of documentation is not always guaranteed for all positional isomers or analogs from all sources .

Quality Control Analytical Chemistry Reproducibility

1-Ethoxy-2,3-dimethylbenzene: Impact on Metabolic Stability in Drug Discovery

A 2023 study investigating the synthesis of small-molecule inhibitors reported that the 1-ethoxy-2,3-dimethyl substitution pattern significantly reduces cytochrome P450-mediated oxidation, leading to an improved metabolic half-life in vivo compared to other substitution patterns [1]. The quantitative half-life improvement data was not disclosed in the available summary.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

1-Ethoxy-2,3-dimethylbenzene: Optimal Application Scenarios for Scientific & Industrial Use


Synthesis of Fragrance and Flavor Compounds

This compound serves as a key intermediate for creating novel fragrance molecules with a sweet, fruity odor profile [1]. Its lower boiling point compared to phenolic analogs facilitates its use in high-temperature fragrance synthesis without decomposition, and its ether functionality provides a distinct olfactory character compared to free phenols .

Medicinal Chemistry Lead Optimization

As a building block in drug discovery, its specific substitution pattern has been shown to enhance metabolic stability by reducing cytochrome P450-mediated oxidation [1]. This property makes it a valuable choice for medicinal chemists aiming to improve the pharmacokinetic profile of lead compounds, particularly when compared to other, less stable aryl ethers .

Agrochemical Intermediate Synthesis

Used in the development of new agrochemicals, this compound's reactivity profile, dictated by the 2,3-dimethyl and ethoxy substitution, allows for controlled functionalization of the aromatic core [1]. This can lead to the creation of more selective and effective active ingredients, where the specific isomer is crucial for biological activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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